molecular formula C10H10O B2395586 1-Methyl-2-(prop-2-yn-1-yloxy)benzene CAS No. 5652-20-0

1-Methyl-2-(prop-2-yn-1-yloxy)benzene

Cat. No. B2395586
Key on ui cas rn: 5652-20-0
M. Wt: 146.189
InChI Key: OLTSDELLNSPMAO-UHFFFAOYSA-N
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Patent
US06316389B1

Procedure details

245 g of potassium carbonate and 75 ml of propargyl chloride are added to a solutions of 96 g of o-cresol in 1500 ml of acetonitrile. The mixture is now heated for 14 hours at 65°, cooled to room temperature, and filtered with suction, and the filtrate is evaporated. The residue is taken up in 150 ml of ethyl acetate, the mixture is filtered with suction and the filtrate is evaporated. This gives 134 g of the total compound as a pale brown oil.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Cl)[C:8]#[CH:9].[C:11]1([CH3:18])[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][CH:12]=1>C(#N)C>[CH3:18][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1[O:17][CH2:9][C:8]#[CH:7] |f:0.1.2|

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C#C)Cl
Name
Quantity
96 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is now heated for 14 hours at 65°
Duration
14 h
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
FILTRATION
Type
FILTRATION
Details
the mixture is filtered with suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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